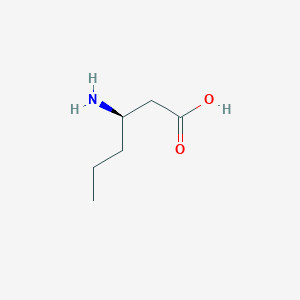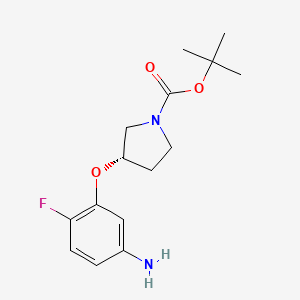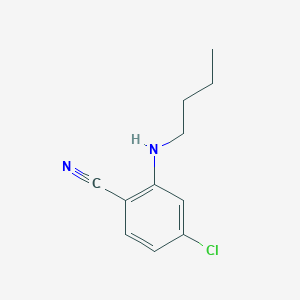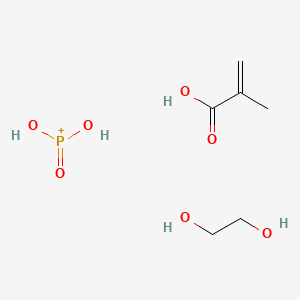
(3R)-3-Aminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Aminohexanoic acid: is a chiral amino acid with the molecular formula C6H13NO2 It is an enantiomer of 3-aminohexanoic acid, specifically the (3R) configuration, which indicates the spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One of the most direct methods for synthesizing (3R)-3-Aminohexanoic acid is through the Strecker synthesis.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis or hydrolysis of nitriles, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired enantiomer is produced.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3R)-3-Aminohexanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding oxo acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: (3R)-3-Aminohexanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: This compound can be incorporated into peptides and proteins to study the effects of chiral amino acids on protein structure and function.
Medicine:
Drug Development: this compound is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Biocatalysis: It is used in biocatalytic processes to produce enantiomerically pure compounds, which are valuable in various industrial applications.
Mécanisme D'action
The mechanism by which (3R)-3-Aminohexanoic acid exerts its effects depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparaison Avec Des Composés Similaires
(3S)-3-Aminohexanoic acid: The enantiomer of (3R)-3-Aminohexanoic acid, differing in the spatial arrangement of atoms.
3-Aminopentanoic acid: A similar compound with one less carbon atom in the chain.
3-Aminobutanoic acid: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The (3R) configuration of this compound makes it unique compared to its (3S) enantiomer.
Chain Length: The six-carbon chain distinguishes it from shorter-chain amino acids like 3-aminopentanoic acid and 3-aminobutanoic acid.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
(3R)-3-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
Clé InChI |
YIJFIIXHVSHQEN-RXMQYKEDSA-N |
SMILES isomérique |
CCC[C@H](CC(=O)O)N |
SMILES canonique |
CCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)








![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)



